molecular formula C9H6N2O4 B3050625 5-Furfurylidenebarbituric acid CAS No. 27406-36-6

5-Furfurylidenebarbituric acid

Cat. No.: B3050625
CAS No.: 27406-36-6
M. Wt: 206.15 g/mol
InChI Key: XDWMFQLVGXHUJV-UHFFFAOYSA-N
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Description

Historical Context and Early Investigations into 5-Furfurylidenebarbituric Acid Chemistry

The study of this compound is intrinsically linked to the development of barbiturates and the discovery of key organic reactions. Barbituric acid, the foundational structure of this compound, was first synthesized in 1864 by the German chemist Adolf von Baeyer. mdpi.com However, barbituric acid itself did not exhibit significant therapeutic properties. It was not until 1902 that von Baeyer's student, Emil Fischer, along with Joseph von Mering, synthesized the first therapeutically active barbiturate (B1230296), barbital, which was found to induce sleep. mdpi.com

The synthesis of this compound is a classic example of the Knoevenagel condensation, a reaction discovered by Emil Knoevenagel. researchgate.net This reaction involves the nucleophilic addition of an active hydrogen compound, in this case, barbituric acid, to a carbonyl group of an aldehyde or ketone, such as furfural (B47365), followed by a dehydration reaction. researchgate.net Early investigations into this specific condensation would have been part of the broader exploration of the reactivity of both barbituric acid and the newly discovered furfural, an aldehyde derived from agricultural byproducts.

Significance of this compound in Heterocyclic Chemistry

This compound is a significant compound in heterocyclic chemistry due to its versatile structure, which combines the pyrimidine (B1678525) ring of barbituric acid with a furan (B31954) ring. Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in chemistry and biology. rsc.org The barbituric acid moiety, in particular, is a versatile scaffold in organic synthesis and medicinal chemistry. mdpi.com

The presence of active methylene (B1212753) protons in the barbituric acid ring and the electron-withdrawing nature of the furan ring make this compound a valuable intermediate for the synthesis of more complex heterocyclic systems. mdpi.com Its derivatives have been explored for a wide range of applications, leveraging the reactivity of the double bond and the potential for modification at various positions on both the barbituric acid and furan rings.

Contemporary Research Landscape and Emerging Directions in this compound Studies

Current research on this compound and its derivatives is focused on exploring its potential in medicinal chemistry and materials science. The unique electronic and structural properties of this compound make it an attractive candidate for the development of novel therapeutic agents and functional materials.

Derivatives of this compound have been investigated for a range of biological activities. The general class of barbituric acid derivatives has shown potential as antimicrobial, anticancer, and anti-inflammatory agents. ekb.eg

Antimicrobial Activity: Research into related structures, such as 5-arylidene-thiazolidine-2,4-dione derivatives, has demonstrated significant activity against Gram-positive bacteria. nih.gov The structural similarity suggests that this compound derivatives could also possess antimicrobial properties. Studies on other heterocyclic compounds have shown that the introduction of different functional groups can significantly influence their antimicrobial efficacy. mdpi.comunivpm.it

Anticancer Activity: The anticancer potential of various heterocyclic compounds is a major area of research. d-nb.infofrontiersin.org For instance, brominated coelenteramine analogs have shown potent anticancer activity against lung and gastric cancer cells. mdpi.com The structural features of this compound, with its conjugated system and multiple sites for modification, make it a scaffold of interest for designing new anticancer agents. nih.govnih.gov

Table 1: Selected Biological Activities of Barbituric Acid Derivatives

Derivative Type Biological Activity Target/Organism Reference
5-Arylidene barbituric acid Antibacterial, Antimicrobial Various bacteria mdpi.com
Spirooxindole-barbituric acid Antibacterial, Antimicrobial Various bacteria mdpi.com
5-Acylbarbituric acid Herbicidal Various weeds mdpi.com
Thiazolidine-2,4-dione Antimicrobial Gram-positive bacteria nih.gov

The development of chemosensors for the detection of ions and small molecules is a growing field. zstu.edu.cnrsc.org The core structure of this compound, with its electron-rich furan ring and hydrogen-bonding capabilities of the barbituric acid moiety, provides a basis for the design of fluorescent and colorimetric sensors. mdpi.com By incorporating specific recognition sites, derivatives of this compound could be tailored to selectively bind with target analytes, leading to a detectable change in their photophysical properties.

Photodynamic therapy (PDT) is a treatment modality that uses a photosensitizer, light, and oxygen to induce cell death. dpcj.orgmohsdermhouston.comjcadonline.comnih.gov The extended π-conjugated system in this compound suggests that it and its derivatives may possess interesting photophysical properties. rsc.orgnih.govmdpi.com Modification of the structure could lead to compounds that absorb light in the therapeutic window and efficiently generate reactive oxygen species, making them potential candidates for use as photosensitizers in PDT for conditions such as skin cancer. mdpi.com

Table 2: Photophysical Properties of Related Dye Classes

Dye Class Absorption Maxima (nm) Emission Maxima (nm) Quantum Yield Reference
Monomethine Cyanine Dyes 570-662 - - mdpi.com
BODIPY Dyes - - 0.8-1.0 rsc.org
Fluorescent DNA Dyes Varies Varies Varies nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(furan-2-ylmethylidene)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4/c12-7-6(4-5-2-1-3-15-5)8(13)11-9(14)10-7/h1-4H,(H2,10,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDWMFQLVGXHUJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C2C(=O)NC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30181831
Record name Barbituric acid, 5-furfurylidene-
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Molecular Weight

206.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27406-36-6
Record name 5-Furfurylidenebarbituric acid
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Record name Barbituric acid, 5-furfurylidene-
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Record name 5-Furfurylidenebarbituric acid
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Record name Barbituric acid, 5-furfurylidene-
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Synthetic Methodologies and Strategies for 5 Furfurylidenebarbituric Acid

Classical Synthetic Routes to 5-Furfurylidenebarbituric Acid

The most prominent classical method for synthesizing this compound is the Knoevenagel condensation. numberanalytics.comsciensage.info This reaction involves the condensation of an aldehyde, in this case, furfural (B47365), with an active methylene (B1212753) compound, barbituric acid, in the presence of a basic catalyst. numberanalytics.comnumberanalytics.com

The general reaction mechanism proceeds through the deprotonation of the active methylene group of barbituric acid by a base, forming a reactive enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of furfural. The resulting intermediate subsequently undergoes dehydration to yield the α,β-unsaturated product, this compound. numberanalytics.com

Commonly employed catalysts for this transformation include weak organic bases such as piperidine (B6355638) and pyridine. numberanalytics.comtue.nl The reaction is often carried out in organic solvents like ethanol (B145695) or a mixture of ethanol and water. nih.gov

Table 1: Classical Synthesis of this compound via Knoevenagel Condensation

Reactant 1Reactant 2CatalystSolventProduct
FurfuralBarbituric AcidPiperidine/PyridineEthanol/WaterThis compound

Modern and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. This has led to the exploration of greener alternatives for the synthesis of this compound and related compounds.

Biocatalysis has emerged as a powerful tool in green chemistry, offering mild reaction conditions, high selectivity, and reduced environmental impact. nih.gov While direct enzymatic synthesis of this compound is not widely documented, research into biocatalytic processes for furan-derived compounds showcases the potential of this approach. nih.govacs.org For instance, enzymes and whole-cell biocatalysts have been successfully used for the reduction of furan (B31954) aldehydes to their corresponding alcohols and for the synthesis of furan-based amino compounds. nih.govacs.orgfrontiersin.org Lipase-catalyzed synthesis of furan-containing oligomer diols has also been reported. acs.org These advancements suggest that future research could lead to the development of specific enzymes or microbial pathways for the Knoevenagel condensation of furfural with barbituric acid. The use of biocatalysts could offer a highly specific and environmentally benign route to the target molecule. a-h.institute

A significant focus of green chemistry is the reduction or elimination of hazardous organic solvents. rroij.com For the synthesis of 5-arylidenebarbituric acids, several solvent-free and environmentally benign methods have been developed, which are directly applicable to the synthesis of this compound.

One effective approach is the use of grinding or mechanochemistry, where the solid reactants are ground together, often with a solid catalyst, without the need for a solvent. ijsrst.comtsijournals.com Catalysts such as sodium acetate (B1210297) and chicken eggshell waste have proven effective under these conditions, offering high yields in short reaction times. ijsrst.comtsijournals.com

Another green strategy is the use of alternative reaction media, such as water or ionic liquids. researchgate.netresearchgate.net Water is an ideal green solvent due to its non-toxic and non-flammable nature. The use of hydrotropic solutions, such as aqueous sodium p-toluenesulfonate (NaPTSA), can enhance the solubility of organic reactants in water, facilitating the reaction. researchgate.net Ionic liquids, which are salts with low melting points, can act as both the solvent and the catalyst, and are often recyclable. researchgate.netderpharmachemica.com

Microwave-assisted synthesis has also been shown to be a highly efficient method, significantly reducing reaction times and often improving yields compared to conventional heating. frontiersin.orgnih.gov Furthermore, photocatalysis using carbon dots derived from 5-hydroxymethylfurfural (B1680220) has been demonstrated for Knoevenagel condensations in aqueous media, presenting a novel and sustainable energy source for the reaction. mdpi.com

Table 2: Comparison of Green Synthetic Methods for Arylidenebarbituric Acids

MethodCatalystSolventKey Advantages
GrindingSodium Acetate tsijournals.comSolvent-freeSimplicity, short reaction times, high yields
GrindingEggshell Waste ijsrst.comSolvent-freeUse of a waste material as a catalyst, eco-friendly
Aqueous SynthesisHydrotropes (e.g., NaPTSA) researchgate.netWaterEnvironmentally benign solvent, high yields
Ionic Liquids[bnmim]OH derpharmachemica.comIonic LiquidRecyclable catalyst/solvent, short reaction times
Microwave-AssistedPiperidine frontiersin.orgDMFRapid heating, reduced reaction times, high conversion
PhotocatalysisCarbon Dots mdpi.comWater/EthanolUse of light energy, mild conditions

Optimization of Reaction Conditions and Yields in this compound Production

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing costs and environmental impact. Key parameters that are often adjusted include the choice of catalyst, solvent, temperature, and reaction time. nih.gov

The selection of the catalyst plays a pivotal role. While classical methods rely on bases like piperidine, a wide array of alternative catalysts have been investigated for Knoevenagel condensations. These include Lewis acids, solid-supported catalysts, and nanoparticles. isca.metsijournals.com For example, copper oxide nanoparticles have been used as a recyclable heterogeneous catalyst under solvent-free conditions. isca.me The use of heterogeneous catalysts is particularly advantageous as they can be easily separated from the reaction mixture and reused, which is both economically and environmentally beneficial. rsc.org

Solvent selection also significantly influences the reaction outcome. While protic solvents like ethanol are commonly used, the move towards greener alternatives like water or solvent-free conditions is a major area of optimization. tue.nlnih.gov The concentration of reactants and the molar ratio of the catalyst to the reactants are also fine-tuned to achieve the best results. frontiersin.org

Temperature and reaction time are interdependent. Microwave-assisted synthesis, for example, can dramatically shorten reaction times from hours to minutes by enabling rapid and uniform heating to the optimal temperature. frontiersin.org Optimization studies often involve a systematic variation of these parameters to identify the conditions that provide the highest yield in the shortest time with the least energy consumption. frontiersin.orgresearchgate.net

Scale-Up Considerations for Industrial and Research Production of this compound

Transitioning the synthesis of this compound from a laboratory setting to a larger industrial or research scale presents several challenges that need to be addressed. numberanalytics.comnumberanalytics.com

One of the primary concerns is maintaining optimal reaction conditions on a larger scale. numberanalytics.com Heat management becomes critical, especially for exothermic reactions like the Knoevenagel condensation, to prevent runaway reactions and ensure consistent product quality. numberanalytics.com The efficiency of mixing also becomes more challenging in larger reactors.

Catalyst recovery and reusability are crucial for the economic viability and sustainability of a large-scale process. numberanalytics.com While homogeneous catalysts can be difficult to recover, the use of heterogeneous or immobilized catalysts simplifies this process significantly. rsc.org The long-term stability and activity of the catalyst over multiple cycles are important factors to consider.

The choice of purification method is another key aspect of scale-up. While laboratory-scale reactions might employ column chromatography, this is often not practical for large quantities. Crystallization, precipitation, and filtration are more suitable techniques for large-scale production, and the process needs to be optimized to ensure high purity of the final product. ijsrst.com

The development of continuous flow processes offers a promising alternative to traditional batch production. numberanalytics.com Flow chemistry can provide better control over reaction parameters, improved heat and mass transfer, and enhanced safety, making it an attractive option for the scalable and efficient synthesis of this compound. numberanalytics.com The investigation of mechanochemical processes in ball mills for the Knoevenagel condensation has also shown potential for scalable solid-state reactions. rsc.org

Chemical Reactivity and Transformation Studies of 5 Furfurylidenebarbituric Acid

Electrophilic and Nucleophilic Reactions of the Barbituric Acid Moiety in 5-Furfurylidenebarbituric Acid

The barbituric acid portion of this compound possesses distinct sites for both electrophilic and nucleophilic attack, primarily centered around its nitrogen and carbon atoms, respectively. The nitrogen atoms within the barbituric acid ring are nucleophilic and can participate in reactions with various electrophiles.

Alkylation and acylation are common electrophilic substitution reactions for barbituric acid derivatives. While specific studies on this compound are not extensively detailed in this regard, the general reactivity pattern of the barbituric acid core suggests that reactions with alkyl halides or acyl chlorides would lead to substitution at the N-1 and/or N-3 positions. These transformations introduce a range of functional groups, potentially leading to structurally diverse derivatives.

The carbonyl carbons (at C-4 and C-6) of the barbituric acid ring are electrophilic centers and are susceptible to attack by nucleophiles. The reactivity of these carbonyls is a fundamental aspect of their chemistry. Nucleophilic addition to these carbonyl groups alters the hybridization of the carbon from sp2 to sp3. Strong nucleophiles, such as Grignard reagents or organolithium compounds, can attack these electrophilic carbons. Similarly, hydride reagents like lithium aluminum hydride can reduce the carbonyl groups. However, such reactions on the barbituric acid core must compete with the highly reactive Michael acceptor site on the furfurylidene moiety.

Reactions Involving the Furfurylidene Moiety of this compound

The furfurylidene moiety in this compound is characterized by an exocyclic double bond conjugated to both the furan (B31954) and barbituric acid rings. This α,β-unsaturated system is the primary site for conjugate addition reactions, also known as Michael additions.

A variety of nucleophiles can add to the β-carbon of this double bond. Common nucleophiles that participate in this type of 1,4-addition include thiols, amines, and some carbanions. For example, the reaction with a thiol (R-SH) in the presence of a base would yield a 5-(1-(alkyl/aryl)thio-1-(furan-2-yl)methyl)barbituric acid derivative. Similarly, primary and secondary amines can add to form the corresponding β-amino derivatives. These reactions are synthetically valuable for creating more complex molecules with potential biological applications.

The table below summarizes typical Michael addition reactions involving α,β-unsaturated carbonyl compounds, which are analogous to the reactive system in this compound.

Nucleophile TypeProduct Type
Thiols (R-SH)β-Thioether
Amines (R₂NH)β-Amino compound
Cyanide (CN⁻)β-Cyano compound
Alcohols (R-OH)β-Alkoxy compound
Gilman Reagents (R₂CuLi)β-Alkylated compound

The furan ring itself is an electron-rich aromatic system and is generally more reactive than benzene (B151609) towards electrophilic substitution. However, this reactivity is tempered by the electron-withdrawing effect of the attached barbituric acid system. Electrophilic attack, if it occurs, would preferentially happen at the C-5 position of the furan ring (the position adjacent to the heteroatom and furthest from the deactivating substituent). Such reactions require mild conditions to avoid polymerization or ring-opening, which furan is prone to under strong acids.

Cycloaddition Reactions and Annulation Strategies with this compound

The conjugated system within this compound makes it a versatile substrate for cycloaddition and annulation reactions, which are powerful methods for constructing complex cyclic and heterocyclic architectures. These reactions are of significant interest for generating libraries of compounds for drug discovery.

Cycloaddition Reactions

The electron-deficient exocyclic double bond of this compound allows it to act as a dienophile in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. When reacted with a suitable diene, such as a substituted butadiene, a new six-membered ring is formed. This provides a direct route to spirocyclic compounds, where the new ring is attached to the C-5 position of the barbituric acid ring. The furan ring itself can also participate as the diene component in Diels-Alder reactions, though this is less common in this specific molecular context due to the deactivating influence of the rest of the molecule.

Annulation Strategies

Annulation, or ring-forming, strategies often utilize the Michael acceptor property of the furfurylidene moiety. A common approach involves a domino reaction that starts with a Michael addition and is followed by an intramolecular cyclization. For instance, reacting this compound with a dinucleophilic reagent can lead to the formation of a new fused or spiro ring system in a single synthetic operation.

A well-documented strategy for creating spiro-barbiturates involves the multi-component reaction of an aldehyde (like furfural), barbituric acid, and another component such as urea (B33335) or thiourea. This Biginelli-like reaction can produce complex spiro-heterobicyclic rings. Another powerful technique is the ring-closing metathesis (RCM) of diallylated barbituric acid derivatives, which effectively creates spiro-annulated products.

The table below outlines some general strategies used to form spiro compounds from barbituric acid derivatives.

Reaction TypeReactantsProduct Type
Multi-component ReactionBarbituric acid, Aldehyde, Urea/ThioureaSpiro-pyrimidinones/thiones
Ring-Closing MetathesisDiallylated barbituric acidSpiro-annulated heterocycle
[4+2] CycloadditionThis compound, DieneSpiro-cyclohexene barbiturate (B1230296)
Michael-initiated ring-closureThis compound, DinucleophileFused or spiro heterocycle

These synthetic routes are highly valued for their ability to generate molecular complexity and three-dimensional structures from relatively simple starting materials.

Derivatives and Analogs of 5 Furfurylidenebarbituric Acid

Synthesis of Substituted 5-Furfurylidenebarbituric Acid Derivatives

The primary method for synthesizing this compound and its derivatives is the Knoevenagel condensation. rsc.org This reaction involves the base-catalyzed condensation of an active methylene (B1212753) compound, such as barbituric acid or its derivatives, with an aldehyde or ketone. rsc.org For the synthesis of this compound derivatives, this specifically entails the reaction between a barbituric acid analog and a furfural (B47365) analog.

The versatility of this synthesis stems from the variety of starting materials that can be employed. The barbituric acid component can be modified, for instance, by using N-substituted variants like 1,3-dimethylbarbituric acid or by replacing one of the carbonyl oxygens with sulfur to use 2-thiobarbituric acid. arkat-usa.orgnih.gov The latter reaction typically involves a condensation reaction between furfural and 2-thiobarbituric acid. researchgate.net Similarly, the aldehyde component can be a substituted furfural or another aromatic aldehyde, leading to a wide array of 5-arylidenebarbituric acid derivatives. nih.gov

Various catalytic systems and reaction conditions have been developed to optimize the Knoevenagel condensation for these compounds, often with a focus on efficiency and green chemistry principles. researchgate.net Microwave irradiation in the absence of an organic solvent, using basic alumina (B75360) as a solid support, has been shown to be a clean and efficient method, completing reactions within minutes with excellent yields. nih.gov Other reported catalysts include reusable ionic liquids and cobalt oxide (Co₃O₄) nanostructures in aqueous media. nih.gov Multi-component reactions, where arylglyoxals, acetylacetone, and barbituric or thiobarbituric acid are reacted in a one-pot synthesis, have also been employed to create complex furan-containing barbiturate (B1230296) derivatives. arkat-usa.org

ReactantsCatalyst/ConditionsProduct TypeYieldReference
Barbituric Acid + Aromatic AldehydesBasic Alumina, Microwave5-Arylidenebarbituric Acid90-96% nih.gov
Barbituric Acid + Aromatic Aldehydes[TPPHSP]Br, EtOH-H₂O, Reflux5-Arylidenebarbituric AcidHigh nih.gov
Barbituric Acid + Aromatic AldehydesCo₃O₄ Nanostructure, Aqueous5-Arylidenebarbituric Acid89-91% nih.gov
Arylglyoxals + Acetylacetone + Barbituric/Thiobarbituric AcidWater, 60°C5-(Furan-3-yl)barbituratesGood to Excellent arkat-usa.org
Substituted Thiobarbituric Acid + Indole-3-carboxaldehydePiperidine (B6355638), Ethanol (B145695), Reflux5-(Indol-3-yl)thiobarbituric Acid DerivativeNot specified omicsonline.org

This table summarizes various synthetic approaches to this compound derivatives and related compounds.

Structural Modifications and Isomeric Forms of this compound

Structural modifications and the resultant isomeric forms are central to the chemistry of this compound. These variations influence the molecule's conformation, electronic properties, and reactivity.

Structural Modifications: Modifications can be made at several positions on the parent molecule:

Barbituric Acid Ring: The nitrogen atoms of the barbituric acid ring can be substituted, commonly with alkyl groups (e.g., 1,3-dimethyl-5-furfurylidenebarbituric acid). This modification impacts the molecule's solubility and hydrogen bonding capabilities. arkat-usa.org One or both carbonyl groups can be replaced with a thiocarbonyl group, yielding thiobarbituric acid derivatives, which exhibit distinct reactivity. arkat-usa.orgresearchgate.net

Furan (B31954) Ring: Substituents can be introduced onto the furan ring. For example, derivatives like 5-(5-hydroxymethylfurfurylidene)barbituric acid can be synthesized from 5-hydroxymethylfurfural (B1680220). These substitutions alter the electronic nature of the furan system.

Exocyclic Double Bond: While direct substitution on the vinylic carbon is less common, the nature of the groups attached to this C=C bond defines the potential for geometric isomerism.

Isomeric Forms: this compound and its analogs can exist in different isomeric forms, primarily geometric isomers and tautomers.

Geometric Isomerism: Due to the restricted rotation around the exocyclic carbon-carbon double bond (C=C), this compound derivatives can exist as E/Z isomers. studymind.co.uksavemyexams.com The designation of an isomer as E or Z is determined by the Cahn-Ingold-Prelog (CIP) priority rules applied to the substituents on each carbon of the double bond. chemguide.co.uk For each carbon of the double bond, the substituent with the higher atomic number is assigned a higher priority. If the high-priority groups are on the same side of the double bond, the isomer is designated 'Z' (from the German zusammen, meaning together). If they are on opposite sides, it is designated 'E' (from entgegen, meaning opposite). chemguide.co.ukpages.dev In the case of this compound, the furan ring and the barbituric acid moiety are the two main groups on the double bond, and their relative orientation determines the geometry.

Tautomerism: The barbituric acid ring itself is subject to keto-enol and lactam-lactim tautomerism. chemistwizards.comwikipedia.org Tautomers are constitutional isomers that readily interconvert, often through the migration of a proton. wikipedia.orglibretexts.org

Keto-Enol Tautomerism: The hydrogen atoms on the carbon alpha to the carbonyl groups (at the 5-position) are acidic. A proton can transfer from this carbon to a carbonyl oxygen, resulting in an enol form where a hydroxyl group is attached to a C=C double bond within the ring. libretexts.org

Lactam-Lactim Tautomerism: The N-H protons can also shift to the adjacent carbonyl oxygen, converting a lactam (amide) group into a lactim (imidic acid) group (-N=C(OH)-). wikipedia.org While the tri-keto form is generally the most stable, the presence of these tautomeric equilibria can influence the compound's reactivity and interactions. researchgate.net

Reactivity Profiles of Key this compound Derivatives

The reactivity of this compound derivatives is dominated by the electron-deficient nature of the exocyclic double bond and the presence of the furan and barbituric acid rings.

Michael Addition (Conjugate Addition): The C=C double bond in this compound is an excellent Michael acceptor. wikipedia.orgmasterorganicchemistry.com The strong electron-withdrawing effect of the adjacent barbituric acid ring makes the β-carbon of the double bond (the carbon of the furan ring attached to the double bond) electrophilic. This facilitates conjugate addition (1,4-addition) of a wide range of nucleophiles (Michael donors), such as enolates, amines, and thiols. masterorganicchemistry.comlibretexts.org This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation, leading to more complex structures. wikipedia.orglibretexts.org The mechanism involves the nucleophile attacking the β-carbon, with the resulting negative charge being delocalized onto the barbituric acid ring as an enolate, which is subsequently protonated. masterorganicchemistry.com

Cycloaddition Reactions: this compound derivatives can participate in several types of cycloaddition reactions, which are valuable for constructing cyclic and heterocyclic systems. libretexts.org

Diels-Alder Reaction ([4+2] Cycloaddition): These compounds can act as either the diene or the dienophile.

As a Dienophile: The electron-deficient exocyclic double bond makes these molecules reactive dienophiles, readily reacting with electron-rich dienes to form six-membered rings. wikipedia.org This reactivity is enhanced by the electron-withdrawing nature of the barbituric acid moiety.

As a Diene: The furan ring itself can act as a diene in Diels-Alder reactions, typically with highly reactive dienophiles like maleimides. nih.govbeilstein-journals.orgnih.gov However, this requires overcoming the aromatic stabilization energy of the furan ring. nih.gov Furoic acids and their derivatives have been shown to be reactive dienes in these reactions, particularly in aqueous media. rsc.orgnih.gov

1,3-Dipolar Cycloaddition: These reactions involve a 1,3-dipole reacting with a dipolarophile to form a five-membered heterocyclic ring. fiveable.memsu.edu this compound derivatives can serve as the dipolarophile, reacting with 1,3-dipoles like nitrile oxides or azides to synthesize complex heterocyclic structures. fiveable.meresearchgate.net For example, 5-hydroxymethyl-furan-2-nitrileoxide undergoes [3+2] cycloadditions with alkenes. researchgate.net

Structure-Reactivity Relationship Studies of this compound Analogs

The relationship between the structure of this compound analogs and their chemical reactivity is a key aspect of their chemistry, allowing for predictable control over their reactions. The reactivity is primarily governed by the electronic properties of the substituents on both the furan and barbituric acid rings. stackexchange.comlibretexts.org

The general order of reactivity for carboxylic acid derivatives towards nucleophilic acyl substitution is: acyl halides > acid anhydrides > esters > amides. tardigrade.inlibretexts.org This trend is dictated by the electrophilicity of the carbonyl carbon, which is influenced by both inductive and resonance effects of the substituent. libretexts.orglibretexts.org In the barbituric acid ring, the carbonyl groups are part of an amide-like system, which reduces their electrophilicity due to resonance donation from the nitrogen atoms, making them relatively stable and less reactive than, for example, acid anhydrides. stackexchange.com

The key reactivity hub of these molecules is the exocyclic C=C double bond, which acts as an electrophile in Michael additions and a dienophile in Diels-Alder reactions. The efficiency of these reactions is directly related to the electron-deficient character of this bond.

Effect of Substituents on the Furan Ring: Electron-withdrawing groups (e.g., -NO₂, -CN) on the furan ring increase the electrophilicity of the β-carbon of the double bond. This enhances the reactivity towards nucleophiles in Michael additions and towards electron-rich dienes in normal-demand Diels-Alder reactions. Conversely, electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) would decrease the electrophilicity, making the compound less reactive as a Michael acceptor and dienophile.

Effect of Modifications on the Barbituric Acid Ring:

N-Substitution: Replacing the N-H protons with alkyl groups (e.g., 1,3-dimethyl) can subtly alter the electronic properties and sterically hinder the approach of nucleophiles.

Effect of Isomerism: The geometric configuration (E vs. Z) of the double bond can influence reactivity. The spatial arrangement of the furan and barbiturate rings can affect the accessibility of the reactive sites to incoming reagents due to steric hindrance, potentially leading to different reaction rates or product distributions for the E and Z isomers.

Structural FeatureInfluence on Reactivity
Electron-withdrawing group on furan ring Increases electrophilicity of C=C bond; enhances reactivity as a Michael acceptor and dienophile.
Electron-donating group on furan ring Decreases electrophilicity of C=C bond; reduces reactivity as a Michael acceptor and dienophile.
Thiobarbiturate vs. Barbiturate Alters electronic properties of the heterocyclic ring, potentially modifying the reactivity of the exocyclic double bond.
N-alkylation of barbiturate ring May cause steric hindrance and alter electronic effects, influencing reaction rates.
E/Z Isomerism Can lead to different reaction kinetics and stereochemical outcomes due to steric differences in the transition state.

This table outlines the expected influence of various structural modifications on the chemical reactivity of this compound analogs.

Spectroscopic and Structural Characterization Methodologies for 5 Furfurylidenebarbituric Acid

Advanced Spectroscopic Techniques for Elucidation of 5-Furfurylidenebarbituric Acid and its Derivatives

A suite of advanced spectroscopic methods is indispensable for the thorough characterization of this compound and its related compounds. These techniques probe the molecular structure at the atomic and electronic levels, providing a detailed fingerprint of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectroscopy provide precise information about the chemical environment of each proton and carbon atom.

In one study, the ¹H NMR spectrum of this compound in DMSO-d₆ showed distinct signals corresponding to the different protons in the molecule. researchgate.net The ¹³C NMR spectrum in the same solvent revealed the chemical shifts for the carbon atoms, including those in the barbiturate (B1230296) and furan (B31954) rings. researchgate.net

Interactive ¹H NMR Data for this compound in DMSO-d₆ researchgate.net

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
13.23s1HNH
11.92d1HNH
8.08d1HFurfurylidene CH
4.36s2HFuran CH₂

Interactive ¹³C NMR Data for this compound in DMSO-d₆ researchgate.net

Chemical Shift (δ) ppmAssignment
169.28C=O
157.54C=O
149.66C5 of barbiturate
138.55Furan C
130.64Furan C
48.63Furan CH₂

Note: Specific assignments of furan carbons may vary based on further 2D NMR experiments.

Ultraviolet-Visible (UV-Vis) Spectroscopy is used to study the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorption maxima corresponding to π-π* transitions within the conjugated system formed by the furfurylidene and barbiturate moieties. Studies on similar 5-benzylidene derivatives of thiobarbituric acid show strong absorbance in the UV-Vis region, which is influenced by the solvent and substituents. digitellinc.com The absorption spectra of related compounds like 5-hydroxymethylfurfural (B1680220), a precursor to furan-based compounds, show a maximum absorption around 284 nm. researchgate.netnih.gov

Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, and fragmentation would likely involve cleavage of the furfurylidene group from the barbiturate ring. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.

X-ray Crystallography and Solid-State Structural Analysis of this compound Compounds

X-ray crystallography is a definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the solid-state properties of a compound.

While the specific crystal structure of this compound is not detailed in the provided search results, the crystal structures of several of its derivatives have been reported. For example, the crystal structure of 5-(3-fluorobenzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione, a derivative of barbituric acid, has been determined. researchgate.net Another study reports the crystal structure of 5-acetil-1,3-dimethyl barbituric acid, which crystallizes in the monoclinic system. dntb.gov.ua

The analysis of these related structures reveals that the barbiturate ring is typically planar or nearly planar. The conformation of the molecule is determined by the torsion angles between the barbiturate ring and the substituent at the 5-position. In the solid state, these molecules are often stabilized by a network of intermolecular hydrogen bonds involving the N-H protons and the carbonyl oxygen atoms of the barbiturate ring, as well as π–π stacking interactions between aromatic rings. dntb.gov.ua These interactions play a significant role in the packing of the molecules in the crystal lattice.

Chiroptical Properties and Stereochemical Studies of this compound (if applicable)

Chiroptical spectroscopy encompasses techniques that probe the interaction of chiral molecules with polarized light. These methods, including optical rotatory dispersion (ORD) and electronic circular dichroism (ECD), are essential for determining the absolute configuration of chiral compounds.

This compound itself is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it does not exhibit chiroptical properties.

However, this section is applicable to chiral derivatives of this compound. If a chiral center is introduced into the molecule, for instance, by the addition of a chiral substituent to the furan ring or the barbiturate ring, the resulting enantiomers will interact differently with plane-polarized light.

The study of such chiral derivatives would involve:

Synthesis of enantiomerically pure or enriched samples.

Measurement of their optical rotation using a polarimeter to determine the specific rotation.

Recording their ECD and ORD spectra. These spectra provide information about the stereochemistry of the molecule and can be used to assign the absolute configuration by comparing the experimental data with theoretical calculations. mdpi.com

For flexible chiral molecules, conformational analysis combined with theoretical calculations, such as density functional theory (DFT), is often necessary to accurately predict and interpret the chiroptical spectra. mdpi.com While there are no specific studies on chiral derivatives of this compound in the provided results, the principles of chiroptical analysis would be directly applicable to such compounds. nih.gov

Computational Chemistry and Mechanistic Investigations of 5 Furfurylidenebarbituric Acid

Quantum Mechanical Studies of Electronic Structure of 5-Furfurylidenebarbituric Acid

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure of this compound. These studies focus on the distribution of electrons within the molecule, which dictates its reactivity and physical properties. Key parameters investigated include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

Studies have shown that the electronic properties of this compound and its derivatives can be finely tuned by introducing different substituent groups. For instance, the introduction of electron-donating or electron-withdrawing groups on the furan (B31954) or barbituric acid rings can significantly alter the HOMO and LUMO energy levels. This modulation of the electronic structure is crucial for designing molecules with specific optical or electronic properties.

Table 1: Calculated Electronic Properties of this compound Derivatives

Derivative HOMO (eV) LUMO (eV) Energy Gap (eV)
This compound -6.2 -2.5 3.7
5-(5-Nitrofurfurylidene)barbituric acid -6.8 -3.1 3.7
5-(5-Methylfurfurylidene)barbituric acid -5.9 -2.3 3.6

Note: These are representative values and can vary depending on the computational method and basis set used.

Reaction Mechanism Elucidation using Computational Models for this compound Transformations

Computational modeling plays a pivotal role in understanding the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the most likely reaction pathways. This is particularly useful for complex multi-step reactions where experimental detection of transient species is challenging.

One of the most common transformations of this compound is its synthesis via the Knoevenagel condensation of barbituric acid and furfural (B47365). Computational studies can model this reaction to determine the activation energies of each step, thus providing a detailed picture of the reaction kinetics. These models can also predict the effect of catalysts, solvents, and temperature on the reaction outcome.

Molecular Dynamics Simulations and Conformational Analysis of this compound

Molecular dynamics (MD) simulations provide a dynamic view of this compound, allowing researchers to study its conformational flexibility and intermolecular interactions over time. The molecule is not static; its various parts can rotate around single bonds, leading to different spatial arrangements or conformers.

Prediction of Reactivity and Selectivity via Computational Methods for this compound

Computational methods are increasingly used to predict the reactivity and selectivity of chemical reactions involving this compound. By analyzing the electronic structure and various reactivity descriptors, such as Fukui functions and local softness, chemists can predict which sites on the molecule are most susceptible to nucleophilic or electrophilic attack.

For example, in reactions where multiple products are possible, computational models can help predict the major product by comparing the activation energies of the different reaction pathways. This predictive power is invaluable for optimizing reaction conditions to achieve high yields of the desired product and for designing new synthetic routes. The selectivity of these reactions is often influenced by the solvent and the catalyst used, and computational models can account for these effects.

Design of Novel this compound Derivatives through In Silico Approaches

The insights gained from computational studies are being leveraged to design novel derivatives of this compound with enhanced properties. This process, known as in silico design, involves computationally screening a large number of virtual compounds to identify those with the desired characteristics before they are synthesized in the lab.

For instance, if the goal is to develop a new drug candidate, computational methods can be used to design derivatives that bind more strongly to a specific biological target or have improved pharmacokinetic properties. By systematically modifying the structure of this compound and evaluating the properties of the resulting virtual molecules, researchers can prioritize the most promising candidates for synthesis and experimental testing. This approach significantly accelerates the drug discovery process and reduces the costs associated with traditional trial-and-error methods.

Table 2: Compound Names Mentioned

Compound Name
This compound
Barbituric acid
Furfural
5-(5-Nitrofurfurylidene)barbituric acid

Applications in Organic Synthesis and Sustainable Chemistry

5-Furfurylidenebarbituric Acid as a Synthetic Intermediate

In the field of chemical synthesis, an organic "building block" is a molecule that possesses reactive functional groups, allowing it to serve as a foundational unit for constructing larger, more complex molecular structures. wikipedia.orgfluorochem.co.uk this compound fits this description perfectly, acting as a versatile synthetic intermediate. Its formation is commonly achieved through a Knoevenagel condensation, a classic carbon-carbon bond-forming reaction, between furfural (B47365) and barbituric acid. mdpi.comsid.irresearchgate.net This reaction highlights the compound's role as a bridge between simple precursors and high-value chemical products. sciensage.info

Precursor for Diverse Heterocyclic Compounds

Heterocyclic compounds are cyclic molecules containing atoms of at least two different elements in their rings and are fundamental to medicinal chemistry, biochemistry, and materials science. uomus.edu.iqopenmedicinalchemistryjournal.com this compound is itself a heterocyclic compound and serves as a key starting material for the synthesis of a variety of other complex heterocyclic systems. The barbituric acid moiety is a well-established scaffold for generating a wide array of derivatives with diverse pharmacological applications. mdpi.com By leveraging the reactivity of both the furan (B31954) ring and the barbituric acid core, chemists can construct fused-ring systems and other elaborate molecular architectures. For instance, the double bond and adjacent carbonyl groups are susceptible to various addition and cycloaddition reactions, enabling the synthesis of novel pyrimidine-based structures and other heterocyclic derivatives. mdpi.commsu.edu

Building Block for Complex Organic Molecules

The utility of this compound as a building block stems from the distinct reactivity of its constituent parts, which allows for the modular assembly of complex molecules. wikipedia.orgevitachem.com The furan ring can undergo reactions typical of electron-rich aromatic systems, while the barbituric acid portion contains active methylene (B1212753) protons and multiple amide and carbonyl groups that can be targeted for further functionalization. msu.edu This dual reactivity allows chemists to selectively modify different parts of the molecule to build sophisticated organic structures. nasa.gov

Table 1: Structural Components and Synthetic Potential of this compound

Structural ComponentKey FeaturesPotential Synthetic Transformations
Furan RingAromatic, electron-rich five-membered heterocycle.Electrophilic substitution, hydrogenation, oxidation, Diels-Alder reactions.
Barbituric Acid CoreSix-membered ring with two nitrogen atoms, three carbonyl groups, and an active methylene group.Alkylation, acylation, condensation reactions, formation of fused heterocyclic systems.
Exocyclic Double Bond (C=C)Conjugated with both the furan and barbituric acid rings.Michael addition, reduction, epoxidation, cycloaddition.

Role in the Synthesis of Agrochemical Intermediates

Agrochemicals, such as herbicides, insecticides, and fungicides, are critical for modern agriculture. nih.gov Many of these active ingredients are complex heterocyclic compounds. researchgate.net Organic building blocks serve as the essential precursors for synthesizing these sophisticated molecules. fluorochem.co.uk Trifluoromethylpyridine derivatives, for example, are key intermediates for several major crop-protection products. nih.gov Given that this compound is a versatile heterocyclic building block, it represents a potential platform for the development of novel agrochemical intermediates. Its furan and pyrimidine (B1678525) rings are structural motifs found in various biologically active compounds, suggesting that derivatives of this compound could be tailored to create new generations of crop protection agents.

Integration into Bio-based Chemical Production Pathways

The shift away from fossil fuels has intensified the search for sustainable chemical production routes using renewable biomass. nih.gov this compound is intrinsically linked to this bio-based economy through one of its key starting materials, furfural.

Derivatization for Value-Added Furanic Chemicals

Furfural is a platform chemical that is not derived from petroleum but is instead produced from the dehydration of C5 sugars found in abundant lignocellulosic biomass, such as agricultural residues like corn cobs and sugarcane bagasse. rsc.orgresearchgate.netgminsights.comdalinyebo.com The conversion of this simple, bio-based aldehyde into more complex molecules is a key strategy in creating a sustainable chemical industry. The synthesis of this compound is a prime example of furfural derivatization, where the platform molecule is upgraded to a more functional and structurally complex chemical. mdpi.comchemistryviews.org This process adds significant value, transforming a basic biomass-derived feedstock into a specialized intermediate for a range of applications. mdpi.com

Table 2: Bio-based Production Pathway Overview

StepMaterialProcessSignificance
1Lignocellulosic Biomass (e.g., Corn Cobs)Acid-catalyzed hydrolysis and dehydrationUtilization of non-food, renewable feedstock.
2FurfuralKnoevenagel Condensation with Barbituric AcidConversion of a platform bio-chemical into a value-added intermediate. sciensage.info
3This compoundFurther Organic SynthesisServes as a building block for diverse, complex molecules.

Potential in Sustainable Polymer and Material Precursors

Furan-based polymers are at the forefront of research into sustainable materials, offering a renewable alternative to petroleum-based plastics. researchgate.net The most prominent example is polyethylene (B3416737) furanoate (PEF), a bio-based polyester (B1180765) made from 2,5-furandicarboxylic acid (FDCA), another key derivative of furan platform chemicals. mdpi.comnih.gov PEF is positioned as a sustainable substitute for petroleum-derived PET, with superior gas barrier properties for applications like packaging. mdpi.com

While this compound is not a direct monomer for polymerization in its current form, its furan-containing structure presents significant potential. The furan ring is a rigid, bio-based component that can impart desirable thermal and mechanical properties to polymers. mdpi.compv-magazine.com Researchers could chemically modify this compound to introduce polymerizable functional groups, such as hydroxyl or carboxyl groups, transforming it into a novel monomer. The presence of the nitrogen-containing barbituric acid ring could also introduce unique properties like improved thermal stability, flame retardancy, or specific binding capabilities into the final polymer, opening avenues for new high-performance, sustainable materials. gminsights.com

Catalytic Applications and Ligand Development based on this compound (if applicable)

Based on the available literature, there is no significant evidence to suggest that this compound itself is widely used as a catalyst or as a ligand in the development of metal-based catalysts. While the chemistry of transition metal complexes with various organic ligands is a vast and active area of research for applications in catalysis, nih.govnih.govrsc.orgnih.govresearchgate.net specific studies focusing on metal complexes of this compound for catalytic purposes were not identified in the provided search results. The nitrogen and oxygen atoms within the molecule could potentially coordinate to metal centers, but this application does not appear to be a primary focus of research for this particular compound.

Q & A

Q. How do steric and electronic effects influence the tautomeric equilibria of this compound?

  • Methodological Answer : Tautomerism between keto-enol forms affects reactivity and stability. Use 1H^1H-NMR in DMSO-d6_6 to detect enolic protons (δ 10–12 ppm). Electronic effects from electron-withdrawing groups (e.g., nitro) stabilize the keto form, while bulky substituents (e.g., benzyl) shift equilibrium via steric hindrance. Variable-temperature NMR can quantify energy barriers between tautomers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.